molecular formula C66H72FeP4 B13399427 4,4''-Bis(t-butyl)-1,1'',2,2''-tetrakis(diphenylphosphino)ferrocene

4,4''-Bis(t-butyl)-1,1'',2,2''-tetrakis(diphenylphosphino)ferrocene

Cat. No.: B13399427
M. Wt: 1045.0 g/mol
InChI Key: ZJXDZHFTJVHWLP-UHFFFAOYSA-N
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Description

4,4’‘-Bis(t-butyl)-1,1’‘,2,2’'-tetrakis(diphenylphosphino)ferrocene is a complex organometallic compound that features a ferrocene core with four diphenylphosphino groups and two t-butyl groups. This compound is known for its unique structural properties and its ability to act as a ligand in various catalytic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’‘-Bis(t-butyl)-1,1’‘,2,2’'-tetrakis(diphenylphosphino)ferrocene typically involves the reaction of ferrocene with diphenylphosphine and t-butyl chloride under specific conditions. The process generally requires a catalyst, such as palladium or nickel, to facilitate the formation of the phosphine-ferrocene complex. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

4,4’‘-Bis(t-butyl)-1,1’‘,2,2’'-tetrakis(diphenylphosphino)ferrocene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of iron.

    Reduction: It can be reduced to form lower oxidation states.

    Substitution: The diphenylphosphino groups can be substituted with other ligands under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield iron(III) complexes, while substitution reactions can produce a variety of ferrocene derivatives with different ligands.

Scientific Research Applications

4,4’‘-Bis(t-butyl)-1,1’‘,2,2’'-tetrakis(diphenylphosphino)ferrocene has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in catalytic processes, including hydrogenation, hydroformylation, and cross-coupling reactions.

    Biology: The compound is studied for its potential use in bioinorganic chemistry, particularly in the design of metalloproteins and enzyme mimics.

    Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent due to its unique structural properties.

    Industry: It is used in the development of advanced materials, such as conductive polymers and nanomaterials, due to its electronic properties.

Mechanism of Action

The mechanism by which 4,4’‘-Bis(t-butyl)-1,1’‘,2,2’'-tetrakis(diphenylphosphino)ferrocene exerts its effects involves its ability to coordinate with metal centers and facilitate various catalytic processes. The diphenylphosphino groups act as electron donors, stabilizing the metal center and enhancing its reactivity. The t-butyl groups provide steric hindrance, which can influence the selectivity of the catalytic reactions.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Di-tert-butyl-2,2’-bipyridine: Another ligand with similar steric properties but different electronic characteristics.

    4,4’-Di-tert-butylbiphenyl: A structurally similar compound with different functional groups.

Uniqueness

4,4’‘-Bis(t-butyl)-1,1’‘,2,2’'-tetrakis(diphenylphosphino)ferrocene is unique due to its combination of steric and electronic properties, which make it an effective ligand in a wide range of catalytic processes. Its ability to stabilize metal centers and influence reaction selectivity sets it apart from other similar compounds.

Properties

Molecular Formula

C66H72FeP4

Molecular Weight

1045.0 g/mol

IUPAC Name

(4-tert-butyl-2-diphenylphosphanylcyclopentyl)-diphenylphosphane;iron

InChI

InChI=1S/2C33H36P2.Fe/c2*1-33(2,3)26-24-31(34(27-16-8-4-9-17-27)28-18-10-5-11-19-28)32(25-26)35(29-20-12-6-13-21-29)30-22-14-7-15-23-30;/h2*4-23,26,31-32H,24-25H2,1-3H3;

InChI Key

ZJXDZHFTJVHWLP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CC(C(C1)P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5.CC(C)(C)C1CC(C(C1)P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5.[Fe]

Origin of Product

United States

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